2-Fluoro-6-(p-tolyl)pyridine
CAS No.: 1245646-59-6
Cat. No.: VC13495672
Molecular Formula: C12H10FN
Molecular Weight: 187.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245646-59-6 |
|---|---|
| Molecular Formula | C12H10FN |
| Molecular Weight | 187.21 g/mol |
| IUPAC Name | 2-fluoro-6-(4-methylphenyl)pyridine |
| Standard InChI | InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3 |
| Standard InChI Key | HXQJIZMCDAUPCA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=CC=C2)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=CC=C2)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with fluorine at position 2 and a p-tolyl group (-CH-CH) at position 6. The fluorine atom introduces electronegativity, enhancing reactivity in cross-coupling reactions, while the p-tolyl group contributes steric bulk and aromatic stability. Computational studies suggest that the fluorine’s inductive effect lowers the electron density of the pyridine ring, facilitating nucleophilic substitutions at adjacent positions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.21 g/mol | |
| CAS Number | 1245646-59-6 | |
| Density | 0.99 g/mL (estimated) | |
| Boiling Point | 170–180 °C (20 mmHg) |
Synthesis and Industrial Production
Fluorination Techniques
The primary synthesis route involves liquid-phase fluorination of chlorinated precursors. For example, 2-chloro-6-(trichloromethyl)pyridine undergoes reaction with anhydrous hydrogen fluoride (HF) at 170–190 °C under 20–30 kg/cm² pressure . This exothermic process requires precise temperature control to avoid side reactions such as ring degradation. Gas chromatography (GC) monitoring ensures >99% purity, with yields exceeding 80% .
Process Optimization
A patent by WO2015151116A2 highlights a scalable method where HF is introduced continuously over 20 hours, followed by an 8-hour holding period to maximize conversion . Hydrochloric acid byproducts are vented and scrubbed, while unreacted intermediates (e.g., chlorofluoro pyridines) are recycled, reducing waste . This approach aligns with green chemistry principles, minimizing solvent use and improving cost efficiency.
Table 2: Comparative Synthesis Conditions
| Parameter | Vulcanchem Method | Patent Method |
|---|---|---|
| Temperature | 170 °C | 190 ± 10 °C |
| Pressure | 20 kg/cm² | 20–30 kg/cm² |
| Reaction Time | Not specified | 28 hours (20 + 8) |
| Yield | >80% | 80.2% |
Industrial and Materials Science Applications
Catalysis and Ligand Design
The p-tolyl group’s electron-donating properties make the compound a candidate for transition-metal catalysis. For example, palladium complexes incorporating fluorinated pyridines show enhanced activity in Suzuki-Miyaura couplings .
Electronic Materials
Research Gaps and Future Directions
Biological Mechanism Elucidation
Despite promising binding affinities, the exact biological targets of 2-fluoro-6-(p-tolyl)pyridine remain uncharacterized. High-resolution crystallography, akin to studies on 60c , could map its interactions with tubulin or kinases.
Scalability Challenges
While current methods achieve high yields, HF’s corrosive nature poses safety risks. Alternatives like KF or ionic liquids should be explored for large-scale production.
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